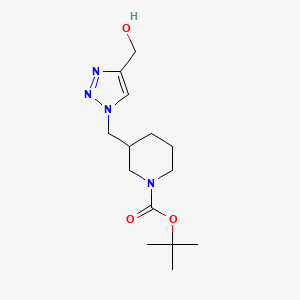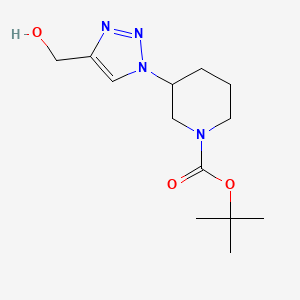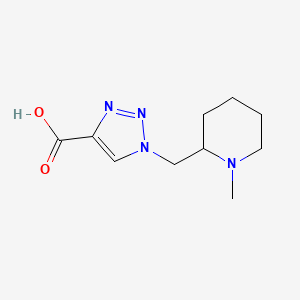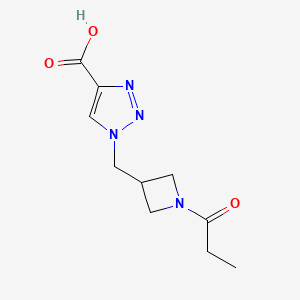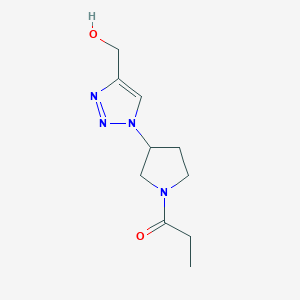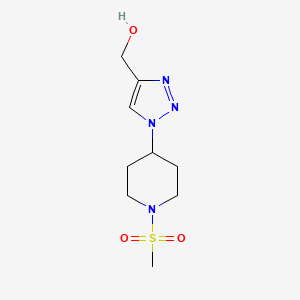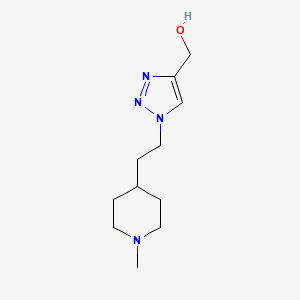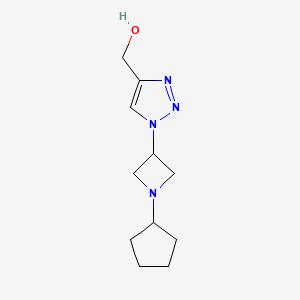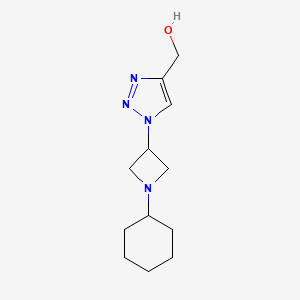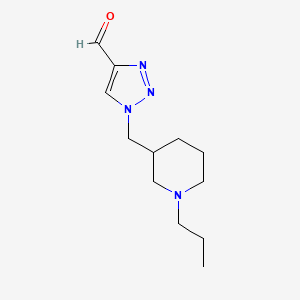![molecular formula C13H18N4 B1482154 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-25-3](/img/structure/B1482154.png)
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Overview
Description
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C13H18N4 and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[1,5-a]pyrazine skeleton have been found to interact with various targets, including vasopressin v1b receptors, fibrinogen, and chemokine cxcr7 receptors . These targets play crucial roles in various biological processes, including blood clotting, immune response, and regulation of blood pressure .
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrazine structure have been found to inhibit the catalytic activity of hiv-1 integrase . This suggests that 2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile may interact with its targets in a way that modulates their activity, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to blood clotting, immune response, and blood pressure regulation .
Result of Action
Similar compounds have been found to suppress the growth of a549 lung cancer cells , suggesting potential antitumor activity.
Biochemical Analysis
Biochemical Properties
2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a modulator of metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in neurotransmission and synaptic plasticity . The compound acts as a negative allosteric modulator, binding to the receptor and altering its conformation, thereby inhibiting its activity. This interaction can influence various signaling pathways and cellular responses.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In hepatocytes, it modulates the assembly of hepatitis B virus (HBV) capsids, thereby inhibiting viral replication . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key regulatory proteins and enzymes. For example, it has been observed to inhibit the activity of certain kinases involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the mGluR2 receptor, causing a conformational change that inhibits its activity . Additionally, it interacts with HBV capsid proteins, preventing their proper assembly and thereby inhibiting viral replication . These interactions result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of signaling pathways . Its stability and activity may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HBV replication without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and alterations in liver function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also interact with binding proteins that facilitate its transport and localization within cells. These interactions can influence the compound’s accumulation and activity in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes . Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell.
Properties
IUPAC Name |
2-(2-cyclopentyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c14-5-6-16-7-8-17-12(10-16)9-13(15-17)11-3-1-2-4-11/h9,11H,1-4,6-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXLIWFCZPKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3CCN(CC3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



